Cas no 19810-58-3 (2-amino-6-propyl-3,4-dihydropyrimidin-4-one)

2-amino-6-propyl-3,4-dihydropyrimidin-4-one structure
19810-58-3 structure
Product Name:2-amino-6-propyl-3,4-dihydropyrimidin-4-one
CAS No:19810-58-3
MF:C7H11N3O
MW:153.181740999222
MDL:MFCD02091392
CID:1390194
PubChem ID:135556691
Update Time:2025-04-26

2-amino-6-propyl-3,4-dihydropyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone, 2-amino-6-propyl-
    • 2-amino-6-propyl-3,4-dihydropyrimidin-4-one
    • MFCD02091392
    • 2-amino-6-propylpyrimidin-4-ol
    • AKOS000321731
    • 2-amino-6-propyl-4(3H)-pyrimidinone
    • 2-Amino-6-propyl-3H-pyrimidin-4-one
    • LS-01893
    • CHEMBL235825
    • STL387008
    • AKOS002675848
    • 19810-58-3
    • SCHEMBL4809195
    • EN300-1461869
    • SB55755
    • 2-amino-4-propyl-1H-pyrimidin-6-one
    • SCHEMBL9879243
    • CS-0205204
    • F2158-2302
    • EV0
    • ALBB-005051
    • STK501566
    • Q27460073
    • 2-amino-6-propylpyrimidin-4(3H)-one
    • BDBM50226439
    • MDL: MFCD02091392
    • Inchi: 1S/C7H11N3O/c1-2-3-5-4-6(11)10-7(8)9-5/h4H,2-3H2,1H3,(H3,8,9,10,11)
    • InChI Key: FSYKBAWAYYELHH-UHFFFAOYSA-N
    • SMILES: O=C1C=C(CCC)N=C(N)N1

Computed Properties

  • Exact Mass: 153.09033
  • Monoisotopic Mass: 153.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.5A^2
  • XLogP3: -0.1

Experimental Properties

  • PSA: 67.48

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2-amino-6-propyl-3,4-dihydropyrimidin-4-one Suppliers

Amadis Chemical Company Limited
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(CAS:19810-58-3)2-amino-6-propyl-3,4-dihydropyrimidin-4-one
Order Number:A1142793
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:55
Price ($):240.0
Email:sales@amadischem.com

Additional information on 2-amino-6-propyl-3,4-dihydropyrimidin-4-one

Introduction to 4(1H)-Pyrimidinone, 2-amino-6-propyl- (CAS No. 19810-58-3) and Its Emerging Applications in Chemical Biology

4(1H)-Pyrimidinone, 2-amino-6-propyl-, identified by the Chemical Abstracts Service Number (CAS No.) 19810-58-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the pyrimidinone class, a family of molecules known for their broad spectrum of biological activities. The structural motif of 4(1H)-Pyrimidinone, 2-amino-6-propyl- incorporates both amino and propyl functional groups, which contribute to its versatility in drug design and molecular recognition processes.

The significance of this compound lies in its potential as a pharmacophore, a key structural feature that contributes to biological activity. Pyrimidinone derivatives have been extensively studied for their roles in various therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. The presence of the amino group at the 2-position and the propyl substituent at the 6-position in 4(1H)-Pyrimidinone, 2-amino-6-propyl- enhances its interactions with biological targets, making it a promising candidate for further development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding affinities and mechanisms of action of 4(1H)-Pyrimidinone, 2-amino-6-propyl- with high precision. Studies have demonstrated that this compound can exhibit inhibitory effects on certain enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders. The propyl group, in particular, has been shown to modulate the compound's solubility and bioavailability, which are critical factors in drug development.

The synthesis of 4(1H)-Pyrimidinone, 2-amino-6-propyl- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to streamline the process. These techniques not only improve efficiency but also minimize environmental impact, aligning with the growing emphasis on sustainable chemistry.

In the realm of medicinal chemistry, derivatives of pyrimidinones continue to be explored for their potential therapeutic benefits. Researchers are particularly interested in modifying the core structure to enhance selectivity and reduce side effects. The flexibility offered by the 4(1H)-Pyrimidinone, 2-amino-6-propyl- scaffold allows for diverse chemical modifications, enabling the creation of novel compounds with tailored biological activities.

One area where this compound shows promise is in the treatment of infectious diseases. Pyrimidinone derivatives have demonstrated efficacy against various pathogens by interfering with essential metabolic pathways. For instance, studies have highlighted the compound's ability to inhibit enzymes involved in DNA replication and transcription in bacteria and viruses. This makes it a valuable asset in the development of new antimicrobial agents.

The role of 4(1H)-Pyrimidinone, 2-amino-6-propyl- in drug discovery is further underscored by its potential as a scaffold for structure-based drug design. High-throughput screening (HTS) techniques combined with virtual screening have accelerated the identification of lead compounds derived from this scaffold. Such approaches leverage large databases of chemical structures and computational algorithms to predict binding interactions between molecules and biological targets.

Moreover, the compound's ability to cross cell membranes makes it an attractive candidate for topical applications. Researchers are investigating its use in dermal formulations aimed at treating skin conditions such as psoriasis and eczema. The propyl group's hydrophobic nature enhances its penetration through lipid bilayers, ensuring effective delivery to target sites.

The future directions for research on 4(1H)-Pyrimidinone, 2-amino-6-propyl- include exploring its potential in combination therapies. By pairing it with other bioactive molecules, researchers aim to achieve synergistic effects that could improve treatment outcomes. Additionally, green chemistry principles are being integrated into synthetic protocols to develop more environmentally friendly production methods.

In conclusion,4(1H)-Pyrimidinone, 2-amino-6-propyl- (CAS No. 19810-58-3) represents a significant advancement in chemical biology with broad applications across multiple therapeutic areas. Its unique structural features make it a versatile tool for drug discovery and development. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play an increasingly important role in addressing global health challenges.

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Amadis Chemical Company Limited
(CAS:19810-58-3)2-amino-6-propyl-3,4-dihydropyrimidin-4-one
A1142793
Purity:99%
Quantity:1g
Price ($):240.0
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